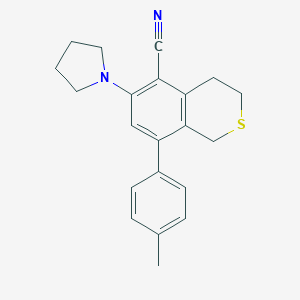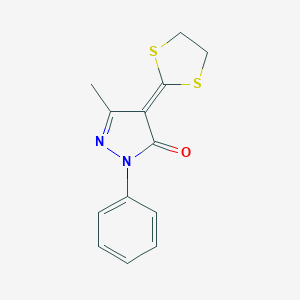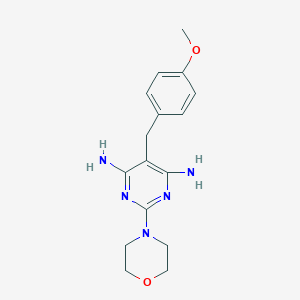![molecular formula C14H19NO3 B246526 4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)
4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzoxepin derivatives, which are known for their diverse biological activities.
Mécanisme D'action
4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one acts as a selective agonist of alpha7 nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in various neurological processes, including learning and memory, attention, and neuroprotection. Activation of alpha7 nAChRs by 4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one can lead to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which can modulate neuronal activity and improve cognitive function.
Biochemical and Physiological Effects:
4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of inflammation, and the promotion of neurogenesis. It can also improve blood-brain barrier integrity and reduce oxidative stress, which can contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one has several advantages for lab experiments, including its high potency and selectivity for alpha7 nAChRs, as well as its ability to cross the blood-brain barrier. However, its limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one, including the development of more potent and selective alpha7 nAChR agonists, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify potential side effects and drug interactions.
Méthodes De Synthèse
4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one can be synthesized using various methods, including the reaction of 2-methoxyphenol with dimethylaminomethyl chloride, followed by cyclization with phosgene. Alternatively, it can be synthesized using the condensation of 2-methoxyphenol with N,N-dimethylformamide dimethyl acetal, followed by cyclization with phosgene.
Applications De Recherche Scientifique
4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these disorders.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C14H19NO3/c1-15(2)9-10-6-7-18-13-8-11(17-3)4-5-12(13)14(10)16/h4-5,8,10H,6-7,9H2,1-3H3 |
Clé InChI |
OJBNMYOXGBPZSA-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCOC2=C(C1=O)C=CC(=C2)OC |
SMILES canonique |
CN(C)CC1CCOC2=C(C1=O)C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)

![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)



![6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)